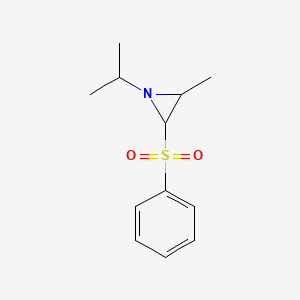
(2R)-2-Hydroxy-1,3-diphenylbut-3-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-Hydroxy-1,3-diphenylbut-3-en-1-one: is an organic compound with a chiral center, making it an enantiomer. This compound is characterized by the presence of a hydroxyl group (-OH) and two phenyl groups attached to a butenone backbone. Its unique structure allows it to participate in various chemical reactions and makes it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-Hydroxy-1,3-diphenylbut-3-en-1-one typically involves the use of chiral catalysts or reagents to ensure the formation of the desired enantiomer. One common method is the asymmetric reduction of a precursor compound, such as a diketone, using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale asymmetric synthesis using optimized catalysts and reaction conditions. The process is designed to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxyl group in (2R)-2-Hydroxy-1,3-diphenylbut-3-en-1-one can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to form various alcohols or hydrocarbons.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens (Br₂, Cl₂) or nitrating agents (HNO₃).
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: (2R)-2-Hydroxy-1,3-diphenylbut-3-en-1-one is used as a chiral building block in organic synthesis. Its enantiomeric purity makes it valuable for the synthesis of other chiral compounds.
Biology: The compound’s ability to interact with biological molecules makes it a useful tool in studying enzyme mechanisms and protein-ligand interactions.
Industry: In the industrial sector, the compound is used in the production of fine chemicals and as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism by which (2R)-2-Hydroxy-1,3-diphenylbut-3-en-1-one exerts its effects involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with target molecules, while the phenyl groups can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
(2S)-2-Hydroxy-1,3-diphenylbut-3-en-1-one: The enantiomer of the compound, with opposite stereochemistry.
1,3-Diphenylbut-3-en-1-one: A similar compound lacking the hydroxyl group.
2-Hydroxy-1,3-diphenylpropan-1-one: A compound with a similar structure but different carbon chain length.
Uniqueness: (2R)-2-Hydroxy-1,3-diphenylbut-3-en-1-one is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to participate in chiral-specific reactions and interactions makes it valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
63257-46-5 |
|---|---|
Formule moléculaire |
C16H14O2 |
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
(2R)-2-hydroxy-1,3-diphenylbut-3-en-1-one |
InChI |
InChI=1S/C16H14O2/c1-12(13-8-4-2-5-9-13)15(17)16(18)14-10-6-3-7-11-14/h2-11,15,17H,1H2/t15-/m1/s1 |
Clé InChI |
LTUYEWFZKBNENV-OAHLLOKOSA-N |
SMILES isomérique |
C=C(C1=CC=CC=C1)[C@H](C(=O)C2=CC=CC=C2)O |
SMILES canonique |
C=C(C1=CC=CC=C1)C(C(=O)C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





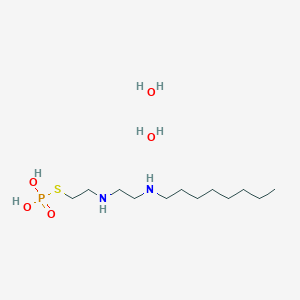

![8-(Prop-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-6-ene-8-carbaldehyde](/img/structure/B14510244.png)
![2-Methyl-1-[3-(2-methylphenoxy)-3-phenylpropyl]piperidine](/img/structure/B14510250.png)


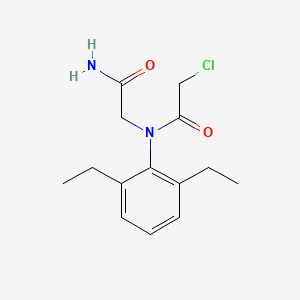
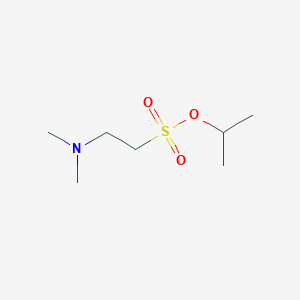
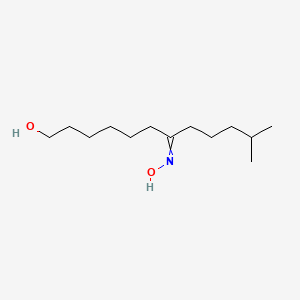
![{[(Chlorocarbonyl)amino]methyl}phosphonic dichloride](/img/structure/B14510290.png)
